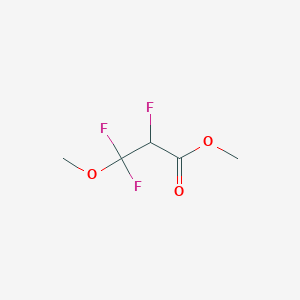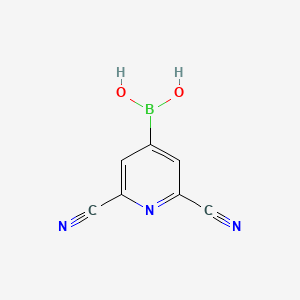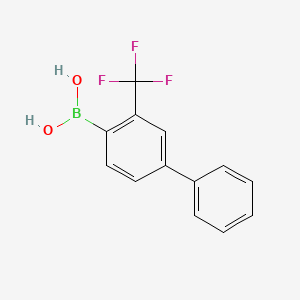
(4-Fluoro-1H-indazol-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-1H-indazol-6-yl)boronic acid is a useful research compound. Its molecular formula is C7H6BFN2O2 and its molecular weight is 179.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 180.0506358 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Boronic Acid in Molecular Structure and Interactions
Boron-containing compounds, including boronic acids, are pivotal in developing pharmaceuticals due to their ability to interact with organic compounds and biological molecules. A study focusing on the synthesis and characterization of an oxaborol derivative, which includes boronic acid interactions, highlighted the importance of coordinate N→B dative bonds for stabilizing molecules in solid-state. Molecular self-assembly in these compounds primarily occurs through various non-covalent interactions, suggesting their potential in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).
Boronic Acid in Sensing and Material Chemistry
Boronic acids are extensively used in biomaterials for their ability to bind biologically relevant diols, such as saccharides and peptidoglycans, enabling the preparation of hydrogels with dynamic covalent or responsive behavior. Understanding the structure–reactivity relationships that govern boronic acid's binding affinity to diols is crucial for their application in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Boronic Acid in Luminescence and Sensitization
Boronic acid derivatives have been utilized in the selective sensitization of Eu(III) and Tb(III) emissions, demonstrating high quantum efficiency upon excitation. Such functionalities indicate their significant role in developing luminescent materials and sensors (Park et al., 2014).
Fluorine Substituents on Phenylboronic Compounds
The presence of fluorine substituents in boronic acid compounds, such as (4-Fluoro-1H-indazol-6-yl)boronic acid, significantly influences their properties due to the electron-withdrawing character of fluorine. This impact is evident in their acidity, hydrolytic stability, crystal structures, and spectroscopic properties, which are crucial for their applications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).
Boronic Acids in Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, underscores their versatility in sensing applications. These applications span from biological labeling and protein manipulation to the development of therapeutics and separation technologies, demonstrating the broad utility of boronic acids in scientific research (Lacina et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been associated with various targets, such as leucine-rich repeat kinase 2 (lrrk2), which is linked to parkinson’s disease .
Mode of Action
It’s known that boronic acids are often used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been found to inhibit cell growth in various neoplastic cell lines .
Action Environment
It’s known that the storage temperature can affect the stability of similar compounds .
Eigenschaften
IUPAC Name |
(4-fluoro-1H-indazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHXQXQAVKTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=NN2)C(=C1)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride](/img/structure/B6343525.png)






![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)


